4-Bromobenzenediazonium tetrafluoroborate

Catalog No.
S755382
CAS No.
673-40-5
M.F
C6H4BBrF4N2
M. Wt
270.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromobenzenediazonium tetrafluoroborate

CAS Number

673-40-5

Product Name

4-Bromobenzenediazonium tetrafluoroborate

IUPAC Name

4-bromobenzenediazonium;tetrafluoroborate

Molecular Formula

C6H4BBrF4N2

Molecular Weight

270.82 g/mol

InChI

InChI=1S/C6H4BrN2.BF4/c7-5-1-3-6(9-8)4-2-5;2-1(3,4)5/h1-4H;/q+1;-1

InChI Key

FXTCQUCYDJZGGU-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.C1=CC(=CC=C1[N+]#N)Br

Canonical SMILES

[B-](F)(F)(F)F.C1=CC(=CC=C1[N+]#N)Br

Diazonium Coupling Reactions

The primary application of 4-bromobenzenediazonium tetrafluoroborate lies in its ability to participate in diazonium coupling reactions. These reactions involve the coupling of the diazonium ion (N≡N+) with aromatic compounds containing electron-donating groups to form azo dyes. Azo dyes are a vast class of colored organic compounds with numerous applications in various fields [].

In scientific research, diazonium coupling with 4-bromobenzenediazonium tetrafluoroborate can be used to:

  • Label biomolecules: By attaching a diazonium moiety to biomolecules like antibodies or proteins, researchers can introduce a detectable marker for further analysis using spectroscopic techniques.
  • Surface modification: Diazonium coupling can be used to modify the surface properties of materials, such as introducing reactive groups for further functionalization or creating patterned surfaces for sensor applications.

Advantages of 4-Bromobenzenediazonium Tetrafluoroborate

Compared to other diazonium salts, 4-bromobenzenediazonium tetrafluoroborate offers some advantages:

  • Improved stability: The presence of the tetrafluoroborate counterion (BF4-) enhances the stability of the diazonium ion, allowing for easier handling and storage [].
  • Water solubility: 4-Bromobenzenediazonium tetrafluoroborate exhibits good water solubility, which facilitates its use in aqueous reaction media commonly employed in biological research.

4-Bromobenzenediazonium tetrafluoroborate is a diazonium salt with the chemical formula C6_6H4_4BrN2_2BF4_4. It is characterized by the presence of a bromobenzene group and a tetrafluoroborate anion. This compound typically appears as a white to yellow-orange crystalline solid and is known for its moisture sensitivity. It has a molecular weight of approximately 270.818 g/mol and is utilized primarily in organic synthesis and electrochemical applications .

4-Bromobenzenediazonium tetrafluoroborate does not have a direct biological action. Its primary function lies in its reactivity as an intermediate for the introduction of functional groups onto aromatic compounds. The diazonium group acts as an electrophile, readily attacking electron-rich aromatic rings and facilitating the formation of new carbon-carbon or carbon-nitrogen bonds.

4-Bromobenzenediazonium tetrafluoroborate is a shock-sensitive and explosive compound. It can decompose violently upon heating, exposure to light, or contact with strong acids or bases []. It is also suspected to be toxic and may cause skin and respiratory irritation.

, notably:

  • Electrophilic Aromatic Substitution: The diazonium group can be replaced by various nucleophiles, leading to the formation of substituted aromatic compounds.
  • Reduction Reactions: Under certain conditions, it can be reduced to yield the corresponding amine, 4-bromoaniline.
  • Coupling Reactions: It can react with phenolic compounds or other aromatic systems to form azo compounds, which are important in dye chemistry.

These reactions highlight its utility in synthesizing complex organic molecules and functional materials .

The synthesis of 4-bromobenzenediazonium tetrafluoroborate typically involves:

  • Nitration of Bromobenzene: Bromobenzene is first nitrated to form 4-bromonitrobenzene.
  • Reduction: The nitro group is then reduced to an amino group (4-bromoaniline).
  • Diazotization: The amine is reacted with sodium nitrite in acidic conditions to form the diazonium salt.
  • Formation of Tetrafluoroborate Salt: The diazonium salt is then treated with tetrafluoroboric acid to yield 4-bromobenzenediazonium tetrafluoroborate.

This multi-step synthesis allows for the production of high-purity diazonium salts suitable for further chemical transformations .

4-Bromobenzenediazonium tetrafluoroborate finds applications in various fields:

  • Organic Synthesis: It serves as a key intermediate in synthesizing azo dyes and other functionalized aromatic compounds.
  • Electrochemistry: Used in modifying electrode surfaces, particularly in the development of sensors and biosensors.
  • Material Science: Its reactivity allows it to be used in developing polymers and nanomaterials through coupling reactions .

Interaction studies involving 4-bromobenzenediazonium tetrafluoroborate primarily focus on its electrophilic nature and reactions with nucleophiles. Research indicates that it can effectively couple with various substrates, leading to significant advancements in organic synthesis methodologies. Additionally, studies on its interactions with biological systems are essential for understanding its potential toxicity and therapeutic applications .

Several compounds share structural similarities with 4-bromobenzenediazonium tetrafluoroborate, including:

Compound NameChemical FormulaKey Features
4-Chlorobenzenediazonium tetrafluoroborateC6_6H4_4ClN2_2BF4_4Similar reactivity; chlorine substituent
4-Iodobenzenediazonium tetrafluoroborateC6_6H4_4IN2_2BF4_4Higher reactivity due to iodine
Anilinium tetrafluoroborateC6_6H7_7N2_2BF4_4Contains an amino group; less electrophilic

The uniqueness of 4-bromobenzenediazonium tetrafluoroborate lies in its specific halogen substitution (bromine), which influences its reactivity profile compared to other halogenated diazonium salts. This compound's application in electrochemical modifications further distinguishes it from simpler diazonium salts like anilinium tetrafluoroborate .

Classical Synthetic Routes from 4-Bromoaniline

The classical preparation of 4-bromobenzenediazonium tetrafluoroborate follows the established diazotization protocol developed from Griess's foundational work in 1858 [2]. The synthesis commences with 4-bromoaniline as the primary substrate, which undergoes diazotization through treatment with nitrous acid in the presence of tetrafluoroboric acid [1].

Standard Diazotization Protocol

The conventional synthetic procedure involves dissolving 4-bromoaniline in aqueous tetrafluoroboric acid at low temperatures [1]. A solution containing 100 millimoles of 4-bromoaniline is prepared in 40 milliliters of 48% tetrafluoroboric acid and 50 milliliters of deionized water [1]. The diazotization is initiated by the dropwise addition of sodium nitrite solution (6.9 grams in 10 milliliters of water) at 0°C [1]. The reaction mixture requires stirring at 700 revolutions per minute for 30 minutes while maintaining the temperature at 0°C [1].

The mechanistic pathway involves the initial formation of nitrous acid from sodium nitrite and tetrafluoroboric acid, followed by protonation to generate the nitrosonium ion [4]. The primary amine functionality of 4-bromoaniline undergoes nucleophilic attack by the nitrosonium species, forming an initial nitrosamine intermediate [4]. Subsequent protonation and dehydration steps result in the formation of the stable diazonium cation [4].

Precipitation and Isolation

Following the diazotization reaction, the crude product is isolated through precipitation techniques [1]. The resulting solid material is filtered and dissolved in 50 milliliters of acetone [1]. Precipitation is achieved by the addition of 50 milliliters of diethyl ether, followed by filtration and vacuum drying to yield the pure tetrafluoroborate salt [1]. This classical approach typically provides yields ranging from 65% to 70% [1] [5].

Modern Synthetic Approaches and Optimizations

Contemporary synthetic methodologies have introduced significant improvements in efficiency, safety, and scalability for 4-bromobenzenediazonium tetrafluoroborate preparation [2] [6]. Modern approaches emphasize continuous flow processing, microreactor technology, and optimized reaction conditions to enhance product quality and process safety [7] [8].

Continuous Flow Synthesis

Flow chemistry methodologies have revolutionized diazonium salt preparation by providing enhanced temperature control and reduced residence times [2] [6]. A comprehensive flow-based synthesis utilizes a multi-pump system where tetrafluoroboric acid and sodium nitrite solutions are pre-mixed before introduction of the 4-bromoaniline substrate [9]. The optimal flow rate configurations involve systematic optimization of individual stream velocities to achieve complete conversion while minimizing decomposition [9].

Research demonstrates that flow rates up to 5 milliliters per minute can be successfully employed with dedicated mixing chips to overcome laminar flow limitations [9]. The implementation of 0.27 milliliter internal volume mixing chips for acid-nitrite combination and larger 2 milliliter chips for subsequent aniline introduction ensures efficient mass transfer [9]. Temperature maintenance at 10°C throughout the mixing and reaction zones provides optimal conversion while preventing thermal decomposition [9].

Microwave-Assisted Synthesis

Microwave irradiation has been successfully applied to enhance diazonium salt formation kinetics [10]. This approach utilizes controlled microwave heating to accelerate the diazotization reaction while maintaining precise temperature control [10]. The method demonstrates particular effectiveness in reducing reaction times from conventional 30-minute protocols to under 10 minutes [10].

Process Optimization Studies

Systematic optimization studies have identified critical parameters affecting yield and purity [11]. Temperature control emerges as the most significant factor, with optimal ranges between -10°C and +5°C for aqueous systems [11]. Stoichiometric optimization indicates that 1.05 to 1.1 molar equivalents of sodium nitrite per mole of 4-bromoaniline provides optimal conversion efficiency [11]. The concentration of tetrafluoroboric acid shows optimal performance in the range of 15% to 25% aqueous solutions [11].

Purification Techniques and Quality Assessment

Crystallization Methods

The purification of 4-bromobenzenediazonium tetrafluoroborate employs vapor diffusion crystallization techniques using dichloromethane and n-pentane solvent systems [12]. This method exploits the differential solubility characteristics of the tetrafluoroborate salt to achieve high purity crystalline products [12]. The crystallization process involves dissolution of the crude material in dichloromethane followed by slow vapor diffusion of n-pentane to induce crystal formation [12].

Alternative crystallization approaches utilize acetone-diethyl ether systems where the product is dissolved in acetone and precipitated through diethyl ether addition [1]. This method provides rapid purification but may require multiple recrystallization cycles to achieve analytical purity [1].

Washing and Drying Procedures

Post-crystallization treatment involves systematic washing with polar organic solvents, preferentially alcohols, followed by non-polar organic solvents [11]. The washing protocol removes residual starting materials and inorganic byproducts while preserving the integrity of the diazonium functionality [11]. Vacuum drying at temperatures up to 50°C under normal pressure conditions ensures complete solvent removal without thermal decomposition [11].

Analytical Characterization

Quality assessment employs multiple analytical techniques to confirm identity and purity [5] [13]. Proton nuclear magnetic resonance spectroscopy provides definitive structural confirmation with characteristic signals at 8.57 parts per million (doublet, coupling constant 8.5 Hz) for the aromatic protons ortho to the diazonium group and 8.26 parts per million (doublet, coupling constant 8.5 Hz) for protons ortho to the bromine substituent [1] [5].

Carbon-13 nuclear magnetic resonance spectroscopy reveals diagnostic signals at 136.5, 134.5, 133.9, and 115.1 parts per million, confirming the expected substitution pattern [1]. High-performance liquid chromatography analysis with argentometric titration provides quantitative purity assessment, with commercial specifications requiring minimum 97.0% purity [14].

Table 1: Analytical Specifications for 4-Bromobenzenediazonium Tetrafluoroborate

ParameterSpecificationMethod
Purity (High-Performance Liquid Chromatography)≥97.0 area%High-Performance Liquid Chromatography
Purity (Argentometric Titration)≥97.0%Argentometric Titration
Melting Point133-140°C (decomposition)Differential Scanning Calorimetry
AppearanceWhite to Yellow to Orange Crystalline PowderVisual Inspection
Molecular Weight270.82 g/molMass Spectrometry

Infrared Spectroscopic Analysis

Infrared spectroscopy provides complementary structural information with characteristic absorption bands for the diazonium functionality [13]. The diazonium nitrogen-nitrogen triple bond exhibits absorption in the region of 2190-2215 wavenumbers, providing definitive confirmation of successful diazotization [13]. Additional diagnostic bands include aromatic carbon-carbon stretching vibrations and carbon-bromine stretching modes [13].

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Last modified: 08-15-2023

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